molecular formula C10H14N2O2 B12971160 (S)-3-(3-Methoxypyridin-2-yl)morpholine

(S)-3-(3-Methoxypyridin-2-yl)morpholine

Cat. No.: B12971160
M. Wt: 194.23 g/mol
InChI Key: HKPSOXBBHLZVAV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(3-Methoxypyridin-2-yl)morpholine is a chiral compound that features a morpholine ring substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Methoxypyridin-2-yl)morpholine typically involves the reaction of a suitable pyridine derivative with morpholine under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment, which is both environmentally friendly and efficient . The reaction proceeds through the intermediate formation of hetaryl isocyanates, leading to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methoxypyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield reduced pyridine derivatives.

Scientific Research Applications

(S)-3-(3-Methoxypyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(3-Methoxypyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(2-Methoxypyridin-3-yl)morpholine
  • (S)-3-(4-Methoxypyridin-2-yl)morpholine
  • (S)-3-(3-Methoxypyridin-4-yl)morpholine

Uniqueness

(S)-3-(3-Methoxypyridin-2-yl)morpholine is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(3S)-3-(3-methoxypyridin-2-yl)morpholine

InChI

InChI=1S/C10H14N2O2/c1-13-9-3-2-4-12-10(9)8-7-14-6-5-11-8/h2-4,8,11H,5-7H2,1H3/t8-/m1/s1

InChI Key

HKPSOXBBHLZVAV-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(N=CC=C1)[C@H]2COCCN2

Canonical SMILES

COC1=C(N=CC=C1)C2COCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.